methyl]phosphonate](/img/structure/B5187615.png)
diisopropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate, commonly known as DIPAMP, is a chiral ligand widely used in asymmetric catalysis. It has a unique structure that allows it to form stable complexes with transition metals, resulting in highly enantioselective reactions. In
Mecanismo De Acción
DIPAMP forms stable complexes with transition metals, such as palladium and rhodium, which act as catalysts in various reactions. The chiral nature of DIPAMP allows for the formation of enantiomerically pure products. The mechanism of action involves the coordination of the transition metal to the phosphorus atom of DIPAMP, followed by the coordination of the substrate to the metal center. The chiral environment created by DIPAMP directs the reaction towards the formation of the desired enantiomer.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of DIPAMP. However, studies have shown that it is not toxic to cells and has low toxicity to aquatic organisms. It is also biodegradable and does not persist in the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DIPAMP in asymmetric catalysis include its high enantioselectivity, broad substrate scope, and compatibility with various transition metals. It is also relatively easy to synthesize and purify. However, the limitations include its high cost, sensitivity to air and moisture, and the need for an inert atmosphere during reactions.
Direcciones Futuras
There are several future directions for research on DIPAMP. One area of research is the development of new chiral ligands based on the DIPAMP structure for use in asymmetric catalysis. Another area of research is the optimization of reaction conditions for DIPAMP-catalyzed reactions to improve yields and selectivity. Additionally, the use of DIPAMP in the synthesis of complex natural products and pharmaceuticals is an area of interest for future research. Finally, the development of more sustainable and cost-effective synthesis methods for DIPAMP is also an important area of research.
Métodos De Síntesis
DIPAMP can be synthesized through a multi-step process starting with the reaction of diisopropyl phosphite with 4-nitrobenzaldehyde to form diisopropyl [(4-nitrophenyl)methyl]phosphonate. This intermediate is then reacted with 4-isopropylaniline to form diisopropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
DIPAMP has a wide range of applications in asymmetric catalysis, including the synthesis of chiral pharmaceuticals, agrochemicals, and natural products. It has been used in various reactions such as hydrogenation, allylation, cyclopropanation, and epoxidation. DIPAMP is also used in the production of chiral ligands for metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions.
Propiedades
IUPAC Name |
N-[di(propan-2-yloxy)phosphoryl-(4-nitrophenyl)methyl]-4-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N2O5P/c1-15(2)18-7-11-20(12-8-18)23-22(19-9-13-21(14-10-19)24(25)26)30(27,28-16(3)4)29-17(5)6/h7-17,22-23H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDSDPMNCJHFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(C2=CC=C(C=C2)[N+](=O)[O-])P(=O)(OC(C)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N2O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[di(propan-2-yloxy)phosphoryl-(4-nitrophenyl)methyl]-4-propan-2-ylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

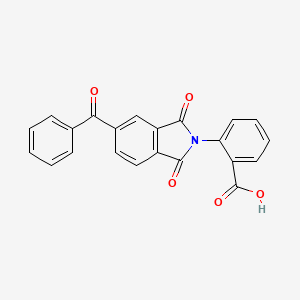

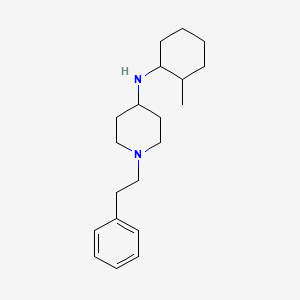
![N-(3-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5187552.png)
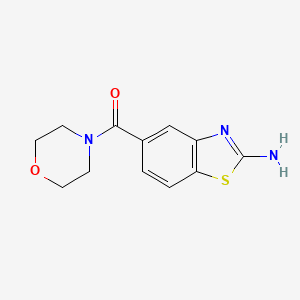
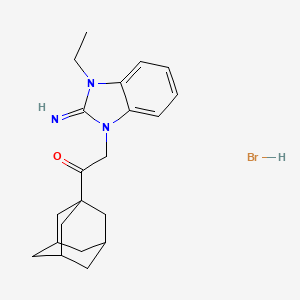
![N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5187566.png)

![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(cyclopropylmethyl)piperazine](/img/structure/B5187581.png)
![4-({[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)benzoic acid](/img/structure/B5187596.png)
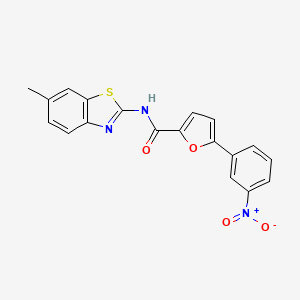
![3-benzyl-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5187610.png)
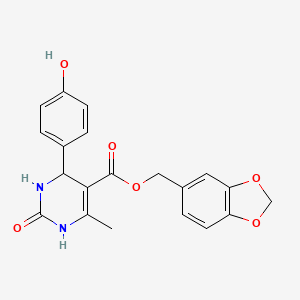
![5-methyl-7-(3-methyl-2-thienyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5187637.png)